molecular formula C23H28N4O3S2 B2483688 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide CAS No. 683771-08-6

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide

Cat. No. B2483688
CAS RN: 683771-08-6
M. Wt: 472.62
InChI Key: BAXGILSDFYSOAS-UHFFFAOYSA-N
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Description

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to display significant inhibitory activity against both AChE and MAO-B enzymes . This inhibition can lead to an increase in the levels of acetylcholine and dopamine in the brain, potentially improving cognitive function and mood .

Biochemical Pathways

By inhibiting AChE and MAO-B, the compound affects the cholinergic and dopaminergic pathways respectively. The increase in acetylcholine levels can enhance cholinergic signaling, which is known to play a critical role in cognitive performance . Similarly, the inhibition of MAO-B can lead to increased dopamine levels, affecting the dopaminergic pathway and potentially improving mood and motivation .

Result of Action

The inhibition of AChE and MAO-B by the compound can lead to an increase in the levels of acetylcholine and dopamine in the brain. This could potentially result in improved cognitive function and mood . Additionally, the compound may have the ability to prevent the formation of beta-amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s .

properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-butyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-3-4-13-25(2)32(29,30)19-11-9-18(10-12-19)22(28)26-14-16-27(17-15-26)23-24-20-7-5-6-8-21(20)31-23/h5-12H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXGILSDFYSOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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